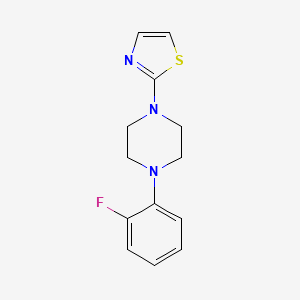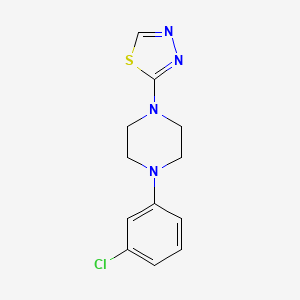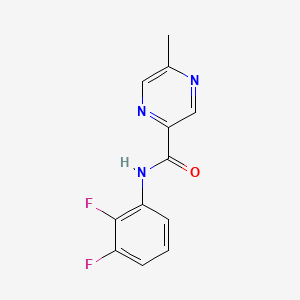![molecular formula C14H17F2N B12240542 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B12240542.png)
2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentane ring fused to a pyrrole ring, with a 3,4-difluorophenylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Industrial Production Methods
For industrial-scale production, the process efficiency and yield are crucial. One approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring. This method is highly tolerant of various functional groups and can be scaled up for mass production .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. It belongs to the class of phenylpyrrolines, which are known to interact with various proteins and enzymes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Difluorophenyl)methyl]-1-methyl-octahydropyrrolo[3,4-c]pyrrole: A similar compound with a methyl group instead of a hydrogen atom on the pyrrole ring.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the presence of the 3,4-difluorophenylmethyl group and the fused cyclopentane-pyrrole ring system
Properties
Molecular Formula |
C14H17F2N |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C14H17F2N/c15-13-5-4-10(6-14(13)16)7-17-8-11-2-1-3-12(11)9-17/h4-6,11-12H,1-3,7-9H2 |
InChI Key |
NLEHGEZEQHHCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12240459.png)
![N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12240461.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12240462.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240469.png)
![5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12240478.png)
![3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B12240487.png)
![2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240496.png)

![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12240514.png)

![3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240518.png)
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12240519.png)
![2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12240520.png)

